

Application Notes and Protocols for Y4R Agonist-2 in Immunohistochemistry

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Compound of Interest

Compound Name: Y4R agonist-2

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Introduction

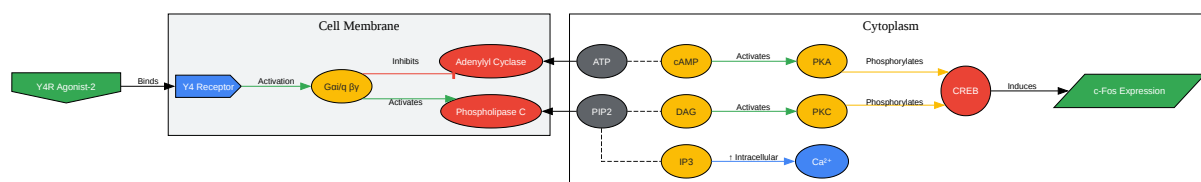
The Neuropeptide Y (NPY) receptor family, composed of G-protein coupled receptors (GPCRs), plays a critical role in regulating various physiological processes. Among these, the Y4 receptor (Y4R) is of particular interest due to its preferential binding to pancreatic polypeptide (PP), distinguishing it from other NPY receptors.[1][2] Y4R is implicated in the regulation of food intake, energy homeostasis, and gastrointestinal motility.[2] Agonists targeting the Y4R are valuable tools for investigating these pathways and hold therapeutic potential for conditions such as obesity and metabolic disorders.

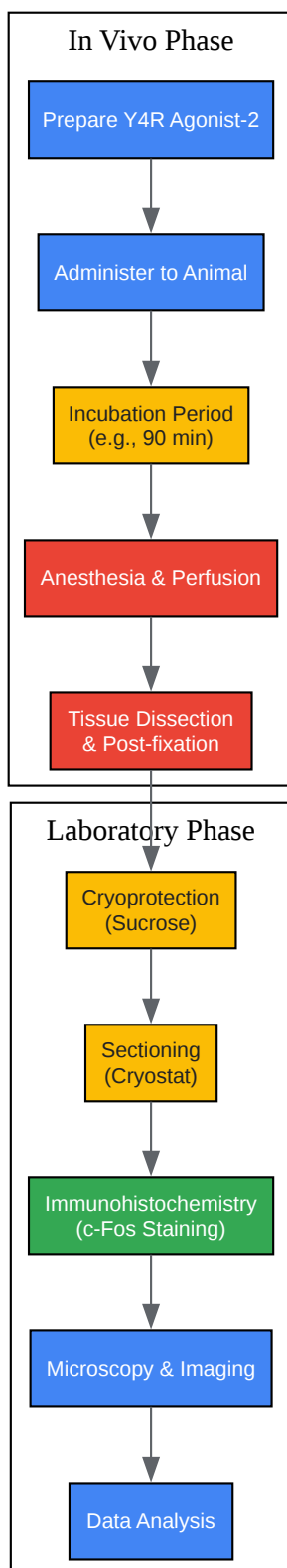
This document provides detailed application notes and protocols for the use of a hypothetical Y4R agonist, designated "**Y4R agonist-2**," in immunohistochemistry (IHC) studies. The focus is on assessing the downstream cellular activation following receptor engagement, using the immediate early gene product c-Fos as a marker for neuronal activation.

Y4 Receptor Signaling Pathway

Activation of the Y4 receptor by an agonist such as **Y4R agonist-2** initiates intracellular signaling cascades. The Y4R primarily couples to the G α i subunit of the heterotrimeric G-protein. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[3] In some cellular contexts, the Y4R can also couple to G α q, activating Phospholipase

C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).





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